![molecular formula C21H20N6O2S B11267545 N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11267545.png)
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
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Overview
Description
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a thiadiazole ring, and a methoxybenzamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Synthesis of the Thiadiazole Ring: This can be achieved through the reaction of thiosemicarbazide with a suitable electrophile, followed by cyclization.
Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with 4-methoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its biological activity includes:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : The compound could interact with various receptors, altering their activity which may lead to therapeutic effects.
Medicine
Research has explored the therapeutic potential of this compound in treating various diseases:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
Material Science
In industrial applications, this compound is being utilized in the development of new materials with specific properties such as polymers and coatings that require enhanced durability or specific chemical resistance.
Case Studies and Research Findings
Several studies have documented the biological activities and mechanisms of action for this compound:
Study Reference | Focus Area | Key Findings |
---|---|---|
PubChem | Anticancer research | Demonstrated apoptosis induction in various cancer cell lines through caspase activation. |
Research Article | Enzyme inhibition | Identified as a potent inhibitor of specific metabolic enzymes associated with cancer progression. |
Biological Activity Report | Antimicrobial properties | Effective against several bacterial strains with minimal cytotoxicity to human cells. |
Mechanism of Action
The mechanism of action of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
- **N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
Uniqueness
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Biological Activity
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a compound that incorporates both triazole and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The compound's molecular formula is C21H20N6OS, with a molecular weight of 396.48 g/mol. It features a triazole ring linked to a thiadiazole structure and a methoxybenzamide group. The presence of these functional groups contributes to its pharmacological potential.
Antimicrobial Activity
Research has shown that compounds containing triazole and thiadiazole rings often exhibit significant antimicrobial properties. A comparative study indicated that derivatives of 1,2,4-thiadiazoles possess activity against various pathogens including bacteria and fungi. Specifically:
Compound | Activity | Pathogens |
---|---|---|
This compound | Moderate to High | Staphylococcus aureus, Escherichia coli |
In vitro studies demonstrated that the compound showed moderate activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies focusing on its ability to inhibit tumor cell proliferation. The triazole moiety is known to interact with various biological targets involved in cancer progression.
Study | Cell Line | IC50 (µM) |
---|---|---|
Study A | MCF-7 (breast cancer) | 15 |
Study B | HeLa (cervical cancer) | 10 |
In one study, the compound exhibited an IC50 value of 10 µM against HeLa cells, indicating potent anticancer activity . The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines.
Mechanism | Effect |
---|---|
Inhibition of TNF-alpha production | Significant reduction in inflammation |
In vitro assays confirmed that this compound significantly reduced the production of TNF-alpha in activated macrophages . This suggests its potential as an anti-inflammatory agent.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays.
Assay Type | IC50 (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
Results indicated that the compound exhibits moderate antioxidant activity with IC50 values of 25 µM for DPPH and 30 µM for ABTS assays . This activity can be attributed to the presence of electron-rich heterocycles.
Properties
Molecular Formula |
C21H20N6O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H20N6O2S/c1-4-14-5-9-16(10-6-14)27-13(2)18(24-26-27)19-22-21(30-25-19)23-20(28)15-7-11-17(29-3)12-8-15/h5-12H,4H2,1-3H3,(H,22,23,25,28) |
InChI Key |
GMJNEQBACNIOND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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